molecular formula C10H9FO2 B2802543 4-Fluoro-3-methylcinnamic acid CAS No. 152152-18-6; 913699-82-8

4-Fluoro-3-methylcinnamic acid

Cat. No.: B2802543
CAS No.: 152152-18-6; 913699-82-8
M. Wt: 180.178
InChI Key: JYOBWKXNZLNLRY-HWKANZROSA-N
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Description

Context within the Broader Landscape of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a large class of organic compounds that are found naturally in various plants, fruits, and vegetables. beilstein-journals.orgjocpr.com They form a core structure known as a 3-phenyl acrylic acid, which features a benzene (B151609) ring attached to an acrylic acid chain. nih.gov This fundamental scaffold allows for numerous variations through the attachment of different chemical groups at various positions on the benzene ring and the acrylic acid moiety. nih.gov

These derivatives exhibit a wide array of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. jocpr.comnih.gov The specific biological effects of a cinnamic acid derivative are heavily influenced by the type and position of its substituent groups. nih.gov

4-Fluoro-3-methylcinnamic acid is a member of this extensive family, distinguished by the presence of a fluorine atom at the 4-position and a methyl group at the 3-position of the phenyl ring. This specific substitution pattern places it within a subgroup of synthetic, halogenated cinnamic acid derivatives created for research purposes.

Significance of Fluorine and Methyl Substitutions on the Cinnamic Acid Scaffold for Research Inquiry

The introduction of fluorine and methyl groups onto the cinnamic acid backbone is a deliberate strategy in medicinal chemistry to modulate the molecule's properties. juniperpublishers.combohrium.com

Fluorine Substitution: The fluorine atom, being the most electronegative element, imparts several significant effects. mdpi.comacs.org Its presence can:

Enhance Metabolic Stability: Fluorine can block sites on the molecule that are susceptible to metabolic breakdown in the body, potentially prolonging the compound's activity. bohrium.commdpi.com

Modulate Physicochemical Properties: Fluorine's electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, which in turn influences properties like solubility, membrane permeability, and how the molecule binds to biological targets. bohrium.comacs.org

Increase Binding Affinity: In some cases, fluorine can form favorable interactions with protein targets, leading to stronger binding and potentially greater efficacy. bohrium.comnih.gov

Methyl Substitution: The methyl group, though seemingly simple, can also have a profound impact on a molecule's behavior, an effect sometimes referred to as the "magic methyl" effect. juniperpublishers.comnih.govjuniperpublishers.com The addition of a methyl group can:

Modulate Lipophilicity: Methyl groups can increase a molecule's lipophilicity (its ability to dissolve in fats and oils), which can affect how it crosses cell membranes. juniperpublishers.com

Impact Potency: In some instances, the addition of a single methyl group in a specific position can dramatically increase a compound's biological activity. juniperpublishers.comnih.gov

The combined presence of both fluorine and a methyl group in this compound creates a unique combination of electronic and steric properties that are of significant interest for research into new bioactive compounds.

Isomeric Considerations and Positional Isomerism in Fluorinated Cinnamic Acids

Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the case of substituted cinnamic acids, positional isomerism is a key consideration. This means that the location of the substituent groups on the phenyl ring significantly affects the compound's properties and identity.

For example, moving the fluorine atom from the 4-position to the 2-position would result in 2-Fluoro-3-methylcinnamic acid, a distinct compound with different chemical and physical properties. guidechem.com Similarly, other isomers like 4-Fluoro-2-methylcinnamic acid also exist. nih.gov

Below is a table comparing this compound with some of its positional isomers:

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC10H9FO2180.18152152-18-6 cymitquimica.com
2-Fluoro-3-methylcinnamic acidC10H9FO2180.181214791-11-3 guidechem.com
4-Fluoro-2-methylcinnamic acidC10H9FO2180.17773129-48-9 nih.gov
2-Fluorocinnamic acidC9H7FO2166.15451-69-4 nih.gov
4-Fluorocinnamic acidC9H7FO2166.15459-32-5 ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOBWKXNZLNLRY-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Fluoro 3 Methylcinnamic Acid and Its Analogues

Established Synthetic Pathways to 4-Fluoro-3-methylcinnamic Acid and Structurally Related Compounds

The synthesis of this compound and its analogues can be achieved through several established organic reactions. These methods primarily involve the formation of the characteristic α,β-unsaturated carboxylic acid moiety.

Condensation Reactions Employing Substituted Benzaldehydes (e.g., Perkin-type Reactions)

A primary and classical method for the synthesis of cinnamic acid derivatives is the Perkin reaction. rsc.orgwikipedia.org This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid. rsc.orgwikipedia.org For the synthesis of this compound, the starting material would be 4-fluoro-3-methylbenzaldehyde (B1349321). chemimpex.cominnospk.com This aldehyde is reacted with acetic anhydride in the presence of a weak base like sodium acetate (B1210297) to yield the desired product. The reaction is typically applicable to aromatic aldehydes for the preparation of substituted cinnamic acids. researchgate.net

Another significant condensation reaction for this purpose is the Knoevenagel condensation. wikipedia.org This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In the context of synthesizing this compound, 4-fluoro-3-methylbenzaldehyde can be reacted with malonic acid in the presence of a basic catalyst, such as pyridine (B92270) or piperidine. wikipedia.orgmdpi.com A modification of this reaction, known as the Doebner modification, utilizes pyridine as the solvent, which also facilitates the decarboxylation of the intermediate. wikipedia.org

The Heck reaction also presents a modern and versatile method for the synthesis of cinnamic acid derivatives. This palladium-catalyzed carbon-carbon bond-forming reaction involves the coupling of an aryl halide with an alkene. While not a condensation reaction in the classical sense, it achieves a similar outcome.

Table 1: Comparison of Synthetic Pathways
ReactionKey ReactantsCatalyst/ReagentGeneral Applicability
Perkin ReactionAromatic Aldehyde, Acid AnhydrideAlkali salt of the acid (e.g., Sodium Acetate)Primarily for aromatic aldehydes to form α,β-unsaturated acids. researchgate.net
Knoevenagel CondensationAldehyde/Ketone, Active Methylene Compound (e.g., Malonic Acid)Weakly basic amine (e.g., Pyridine, Piperidine)Broad applicability for aldehydes and ketones. wikipedia.org
Heck ReactionAryl Halide, Alkene (e.g., Acrylic Acid)Palladium CatalystVersatile C-C bond formation.

Reductive Pathways for the Alkene Moiety and Aryl Propionic Acid Formation

The alkene moiety of this compound can be selectively reduced to form the corresponding aryl propionic acid, 3-(4-fluoro-3-methylphenyl)propionic acid. Catalytic hydrogenation is a common and efficient method for this transformation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. chemspider.comresearchgate.net The reaction conditions, including pressure and temperature, can be adjusted to achieve selective reduction of the carbon-carbon double bond without affecting the aromatic ring or the carboxylic acid group. researchgate.net

Transfer hydrogenation offers an alternative to using pressurized hydrogen gas. chemmethod.com In this method, a hydrogen donor molecule, such as formic acid or its salts, is used in the presence of a transition metal catalyst, often rhodium or palladium-based. chemmethod.com This technique is valued for its operational simplicity and safety.

Furthermore, certain biological systems, such as the bacterium Lactobacillus plantarum, have been shown to possess reductase enzymes capable of reducing hydroxycinnamic acids to their corresponding phenylpropionic acids. nih.gov This enzymatic pathway represents a green chemistry approach to this reduction.

Advanced Derivatization Strategies for the Cinnamic Acid Moiety

The cinnamic acid scaffold, with its carboxylic acid group and aromatic ring, offers multiple sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. nih.gov

Carboxyl Group Functionalization: Synthesis of Esters, Amides, and Conjugates

The carboxylic acid group of this compound is a prime target for functionalization to produce esters and amides. nih.govmdpi.com

Esterification can be achieved through several methods. The Fischer esterification, a classic approach, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Other methods include reaction with alkyl halides or the use of coupling agents to facilitate the reaction under milder conditions. The synthesis of a variety of cinnamic acid esters has been reported for applications in various fields. nih.gov

Amide synthesis can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an anhydride, followed by reaction with an amine. semanticscholar.org Direct amidation of the carboxylic acid with an amine is also possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or boric acid as a catalyst. semanticscholar.org A one-pot methodology has been developed for the synthesis of 3′-(difluoromethyl)-4′-methoxycinnamoyl amides, which could be adapted for this compound. mdpi.com

Aromatic Ring Modifications: Introduction of Additional Substituents via Directed Synthesis

Introducing additional substituents onto the aromatic ring of this compound can be achieved through directed synthesis, primarily leveraging the directing effects of the existing fluorine and methyl groups.

One powerful strategy is directed ortho-metalation (DoM) . wikipedia.org In this approach, a heteroatom-containing directing group on the aromatic ring directs the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents. The fluorine atom is known to be a potent directing group in ortho-lithiation reactions. capes.gov.brresearchgate.net This suggests that deprotonation of this compound could potentially occur at the C5 position, ortho to the fluorine atom.

Electrophilic aromatic substitution reactions, such as nitration , can also be employed to introduce new functional groups. The nitration of cinnamic acids can lead to substitution on the aromatic ring. rsc.orgtandfonline.com The regioselectivity of such reactions on this compound would be influenced by the combined directing effects of the activating methyl group (ortho, para-directing) and the deactivating but ortho, para-directing fluorine atom. In some cases, nitration of cinnamic acids can also result in ipso-substitution, where the carboxylic acid group is replaced by a nitro group. cdnsciencepub.comcdnsciencepub.comnih.gov

Chemical Reactivity and Novel Transformations of the Cinnamic Acid Core

The cinnamic acid core, characterized by its conjugated system of the aromatic ring, the alkene double bond, and the carbonyl group, exhibits a rich and diverse chemical reactivity.

One notable transformation is cycloaddition reactions . The double bond of cinnamic acid derivatives can participate in photochemical [2+2] cycloaddition reactions to form cyclobutane (B1203170) rings, often referred to as truxillic or truxinic acids. researchgate.netdigitellinc.comwikipedia.org These reactions can be conducted in the solid state or with the use of a template to control the regio- and diastereoselectivity of the cycloaddition. digitellinc.com

The alkene moiety is also susceptible to oxidation . Oxidation of cinnamic acid can lead to the formation of an epoxide across the double bond. iijsr.com Under certain conditions, oxidative cyclization of cinnamic acid derivatives can be a route to coumarin (B35378) synthesis. rsc.org The specific products of oxidation depend on the oxidizing agent and the reaction conditions. For instance, oxidation with quinolinium fluorochromate can lead to the formation of benzaldehyde (B42025) and glyoxylic acid. iijsr.com

Decarboxylation of cinnamic acid derivatives can also lead to novel transformations. For example, the decarboxylation of 4-hydroxycinnamic acids can efficiently produce 4-vinylphenols. nih.gov

Table 2: Reactivity of the Cinnamic Acid Core
Reaction TypeReactive SiteTypical ProductsKey Features
[2+2] CycloadditionAlkene Double BondCyclobutane derivatives (Truxillic/Truxinic acids)Often photochemical; can be controlled with templates. digitellinc.com
OxidationAlkene Double BondEpoxides, Aldehydes, CoumarinsProduct depends on the oxidizing agent and conditions. iijsr.comrsc.org
NitrationAromatic Ring / AlkeneNitro-substituted aromatic ring or ipso-substitution productsCan lead to ring substitution or replacement of the carboxyl group. tandfonline.comnih.gov
DecarboxylationCarboxyl GroupStyrene derivativesCan be a route to vinyl-substituted aromatics. nih.gov

Dimerization and Oligomerization Pathways in Solid State and Solution

The dimerization of cinnamic acids, particularly in the solid state, is a well-documented phenomenon governed by topochemical principles. These reactions are typically photochemical [2+2] cycloadditions, where the outcome is dictated by the crystalline packing of the monomer.

Solid-State Photodimerization:

The solid-state photodimerization of cinnamic acids is highly dependent on the crystal lattice structure. According to Schmidt's topochemical rules, for a [2+2] cycloaddition to occur, the double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å. Depending on the packing arrangement (α, β, or γ-type), different dimeric products, such as α-truxillic acids (head-to-tail dimers) or β-truxinic acids (head-to-head dimers), can be formed. Compounds with γ-type packing, where the double bonds are too far apart, are typically photostable in the crystalline state.

For fluorinated cinnamic acid analogues, studies have shown that the nature and position of the halogen substituent can influence the crystal packing and, consequently, the photoreactivity. While specific studies on this compound are not available, research on other fluoro-substituted cinnamic acids indicates they can undergo photodimerization, with the reaction kinetics and products being dependent on the specific substitution pattern. It is plausible that this compound would exhibit similar reactivity, contingent on its ability to form a suitable crystal packing arrangement.

Dimerization in Solution:

Photodimerization of cinnamic acids in solution is generally less efficient and selective than in the solid state due to the random orientation of the molecules and competing processes like E/Z isomerization. However, dimerization can be facilitated through the use of templates, such as cyclodextrins or metal complexes, which pre-organize the monomer units into a reactive conformation. Sensitizers, like benzophenone, are often employed to promote the reaction by populating the triplet excited state of the cinnamic acid derivative.

The table below summarizes the general conditions and expected products for the dimerization of cinnamic acid derivatives, which can be extrapolated to this compound.

Reaction TypeConditionsKey FactorsExpected Products for Cinnamic Acids
Solid-State Photodimerization UV Irradiation of CrystalsCrystal Packing (α, β, γ type), Intermolecular Distance (< 4.2 Å)α-Truxillic acid derivatives, β-Truxinic acid derivatives
Solution-Phase Photodimerization UV Irradiation, Photosensitizer (e.g., Benzophenone)Concentration, Solvent, Presence of TemplatesMixture of cyclobutane regio- and stereoisomers

Intramolecular Cyclization Reactions Leading to Fused Ring Systems

Intramolecular cyclization of cinnamic acid derivatives is a powerful method for the synthesis of various fused heterocyclic systems, with coumarins being the most prominent examples.

Coumarin Synthesis:

The synthesis of coumarins from cinnamic acids typically involves an intramolecular cyclization that forms a lactone. This process often requires the presence of a hydroxyl group ortho to the propenoic acid side chain. However, modern synthetic methods have been developed that allow for the direct oxidative cyclization of cinnamic acids lacking a pre-installed ortho-hydroxyl group. These reactions often proceed via a tandem process of double bond isomerization (from E to Z configuration) followed by an oxidative C-H activation and cyclization. Photocatalysis has emerged as an efficient tool for these transformations, utilizing catalysts like xanthone (B1684191) in the presence of an oxidant.

For this compound, an intramolecular cyclization to form a fused ring system would likely involve the activation of a C-H bond on the aromatic ring. The fluorine and methyl substituents would be expected to influence the regioselectivity of this cyclization. For instance, cyclization involving the C-H bond at the 2-position would lead to the formation of a 7-fluoro-8-methylcoumarin derivative.

The general scheme for such a reaction is presented below, illustrating the potential transformation of a substituted cinnamic acid into a coumarin.

Starting MaterialReagents and ConditionsProduct Type
Substituted Cinnamic AcidPhotocatalyst (e.g., Xanthone), Oxidant (e.g., Selectfluor), Visible LightSubstituted Coumarin

While direct experimental data for this compound is not present in the reviewed literature, the established reactivity of its analogues provides a strong basis for predicting its behavior in dimerization, oligomerization, and intramolecular cyclization reactions. Further experimental investigation is necessary to fully elucidate the specific pathways and products for this compound.

Enzymatic Transformations and Biocatalytic Applications Involving Cinnamic Acid Derivatives

Bioreduction of Unsaturated Carbon-Carbon Bonds by Specific Enzymes (e.g., 2-enoate reductases)

The selective reduction of the α,β-unsaturated carbon-carbon double bond in cinnamic acid derivatives is a key transformation achievable with high stereospecificity using enzymes. Notably, 2-enoate reductases (ERs) are particularly effective for this purpose. These enzymes are found in various microorganisms, especially anaerobic bacteria like Clostridia, and have been successfully expressed in hosts like Escherichia coli for biocatalytic applications nih.govnih.gov.

ERs exhibit a broad substrate specificity, capable of reducing a range of aromatic enoates, including cinnamic acid and its substituted forms like p-coumaric acid, to their corresponding saturated phenylpropionic acids nih.govnih.govresearchgate.net. Studies have demonstrated that even strictly oxygen-sensitive ERs from Clostridia can function effectively under aerobic conditions when expressed in E. coli, broadening their industrial applicability nih.gov. The reduction is crucial for producing compounds like 3-phenylpropionic acid (3PPA) and 3-(4-hydroxyphenyl) propionic acid (HPPA) from renewable feedstocks nih.gov.

However, the substrate range is not universal across all related enzymes. For instance, some reductases are highly specific; the 2-ene reductase HcrF from Limosilactobacillus fermentum can reduce various hydroxycinnamic acids but shows no activity towards the unsubstituted trans-cinnamic acid oup.com. This highlights that the nature and position of substituents on the phenyl ring can significantly influence an enzyme's catalytic efficiency nih.gov. The catalytic activity of these enzymes often depends on cofactors like NADH and flavins (FAD or FMN) nih.govoup.com.

Table 1: Examples of 2-Enoate Reductases and their Activity on Cinnamic Acid Derivatives

Enzyme/Organism Source Substrate(s) Product(s) Key Findings
2-Enoate Reductase (FldZ) from Clostridium sporogenes Cinnamic acid, p-Coumaric acid 3-Phenylpropionic acid, 3-(4-hydroxyphenyl) propionic acid Successfully expressed in E. coli; reduces aromatic enoates but not short-chain aliphatic acids nih.gov.
Various 2-Enoate Reductases from nine microorganisms Cinnamic acid, p-Coumaric acid 3-Phenylpropionic acid, 3-(4-hydroxyphenyl) propionic acid An oxygen-sensitive Clostridia ER was found to function efficiently under aerobic conditions in E. coli nih.gov.
2-ene reductase (HcrF) from Limosilactobacillus fermentum Ferulic acid, Caffeic acid, p-Coumaric acid Dihydroferulic acid, Dihydrocaffeic acid, Phloretic acid Reduces various hydroxycinnamic acids but is inactive on unsubstituted trans-cinnamic acid oup.com.

Biosynthetic Pathways and Metabolic Interconversions of Related Phenylpropanoids (e.g., Phenylalanine Ammonia Lyase activity)

Cinnamic acid and its derivatives are central intermediates in the phenylpropanoid pathway, a major route for secondary metabolite biosynthesis in plants and fungi researchgate.netnih.govfrontiersin.orgmlsu.ac.in. The gateway enzyme for this pathway is Phenylalanine Ammonia Lyase (PAL), which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia researchgate.netwikipedia.org. This reaction channels primary metabolites into the synthesis of a vast array of compounds, including flavonoids, lignin, and coumarins nih.govfrontiersin.org.

From a biocatalytic standpoint, the reversibility of the PAL-catalyzed reaction is of significant interest researchgate.netresearchgate.net. Under high concentrations of ammonia, PAL can catalyze the stereoselective amination of trans-cinnamic acids to synthesize L-phenylalanine and its non-natural derivatives wikipedia.orgresearchgate.netoup.com. This has been exploited for the production of optically active amino acids.

Crucially, PAL exhibits a broad substrate specificity, accepting various substituted cinnamic acids. Research has shown that PAL from parsley can effectively use fluoro- and chloro-substituted cinnamic acids to produce the corresponding enantiomerically pure L-arylalanines in good yields nih.gov. This demonstrates the enzyme's tolerance for halogenated substrates, suggesting that compounds like 4-fluoro-3-methylcinnamic acid could potentially serve as substrates for enzymatic amination. Furthermore, protein engineering has been used to enhance PAL's activity on these non-natural substrates. For example, a single mutation (F137V) in the PAL from Petroselinum crispum resulted in a twofold increase in the reaction rate for the amination of p-fluoro-cinnamic acid oup.com.

Table 2: Substrate Versatility of Phenylalanine Ammonia Lyase (PAL) in Amination Reactions

Enzyme Source Substrate Product Key Findings
PAL from Parsley Fluoro- and Chloro-substituted cinnamic acids Enantiomerically pure L-fluoro- and L-chlorophenylalanines Demonstrates that PAL has a broad substrate specificity and can be used for the synthesis of halogenated amino acids nih.gov.
PAL from Petroselinum crispum (Wild-Type) p-Nitro-cinnamic acid p-Nitro-phenylalanine Shows superior properties in the amination reaction compared to the natural substrate oup.com.
PAL from Petroselinum crispum (F137V Mutant) p-Fluoro-cinnamic acid p-Fluoro-phenylalanine The F137V mutant doubled the reaction rate for the amination of p-fluoro-CA compared to the wild-type enzyme oup.com.

Enzyme-Mediated Derivatization and Reaction Discovery Platforms

Beyond reduction and amination, enzymes are widely used to create a diverse array of cinnamic acid derivatives, particularly esters, which have applications in the cosmetic, food, and pharmaceutical industries jocpr.com. Lipases are commonly employed for this purpose in non-aqueous media. For instance, the immobilized lipase Novozym 435 has been successfully used to catalyze the synthesis of ethyl ferulate from ferulic acid and ethanol, and octyl methoxycinnamate from p-methoxycinnamic acid and 2-ethyl hexanol jocpr.comnih.gov. These enzymatic methods are advantageous due to high conversion rates and the ability to reuse the catalyst multiple times jocpr.comnih.gov.

Another powerful strategy for derivatization involves the activation of the carboxylic acid group. Promiscuous plant-derived 4-coumarate:CoA ligases (4CL) can convert a variety of cinnamic acids into their corresponding high-energy coenzyme A (CoA) thioesters d-nb.info. These activated intermediates can then be funneled into subsequent enzymatic cascade reactions to produce complex molecules like vanillin and its derivatives d-nb.info. This approach represents a sophisticated platform for generating novel compounds.

The discovery and optimization of such enzymatic reactions are often limited by the throughput of activity assays. To address this, new platforms for screening enzyme libraries have been developed. One such example is a fluorescent enzyme-coupled assay designed for PAL researchgate.netnih.gov. This system allows for the high-throughput screening of PAL mutant libraries for activity on non-natural substrates, facilitating the directed evolution of enzymes with tailored specificities and improved stability researchgate.netnih.gov.

Table 3: Enzyme-Mediated Derivatization of Cinnamic Acid Analogs

Enzyme Class Specific Enzyme Reaction Type Substrates Product Examples
Lipase Novozym 435 Esterification Ferulic acid + Ethanol; p-Methoxycinnamic acid + 2-Ethyl hexanol Ethyl ferulate; Octyl methoxycinnamate jocpr.comnih.gov
Ligase 4-Coumarate:CoA Ligase (4CL) CoA Thioesterification Various substituted cinnamic acids + Coenzyme A Cinnamoyl-CoA esters d-nb.info
Lyase / Decarboxylase Phenylalanine Ammonia Lyase (PAL) / Ferulic Acid Decarboxylase (FDC1) Assay Platform L-Phenylalanine / trans-Cinnamic acid Used in a coupled assay to screen for PAL activity by detecting styrene nih.gov

Investigations into the Biological Activities of 4 Fluoro 3 Methylcinnamic Acid and Its Bioactive Derivatives

Antimicrobial Efficacy and Mechanistic Insights

The cinnamoyl scaffold is recognized as a significant pharmacophore in medicinal chemistry, leading to studies on various derivatives for their antimicrobial properties.

Antibacterial Activity Profiles

Cinnamic acid and its derivatives have demonstrated varied antibacterial activity. Generally, they show greater inhibition against Gram-positive bacteria compared to Gram-negative bacteria. mdpi.com The structure of the bacterial cell wall plays a key role; Gram-positive bacteria have a wall composed of peptidoglycan and teichoic acid, whereas Gram-negative bacteria have a more complex outer membrane containing lipopolysaccharides, which can act as a barrier to foreign compounds. cabidigitallibrary.org

For instance, cinnamic acid itself has been shown to inhibit the growth of E. coli, P. aeruginosa, and Methicillin-Resistant Staphylococcus aureus (MRSA) at a concentration of 1 mg/mL. cabidigitallibrary.org For B. subtilis and S. aureus, the minimum inhibitory concentration (MIC) is lower, at 0.5 mg/mL. cabidigitallibrary.org Studies on derivatives, such as 4-chlorocinnamic acid esters, have also been conducted. While many of these esters showed more potent antifungal activity, some, like methyl 4-chlorocinnamate, exhibited activity against S. aureus at the highest tested concentrations. researchgate.netnih.gov The synergistic effects of cinnamic acid derivatives with conventional antibiotics like cloxacillin (B1194729) have also been explored, showing a reduction in bacterial growth in combination therapy. mdpi.com

CompoundBacterial StrainActivity (MIC)Reference
Cinnamic AcidE. coli1 mg/mL cabidigitallibrary.org
Cinnamic AcidP. aeruginosa1 mg/mL cabidigitallibrary.org
Cinnamic AcidMRSA1 mg/mL cabidigitallibrary.org
Cinnamic AcidB. subtilis0.5 mg/mL cabidigitallibrary.org
Cinnamic AcidS. aureus0.5 mg/mL cabidigitallibrary.org
4-Coumaric AcidS. aureus&gt; 3.6 mM mdpi.com
4-Coumaric AcidE. coli2.7 mM mdpi.com
4-Methoxycinnamic AcidVarious Bacteria50.4 - 449 µM mdpi.com

Antifungal Activity and Strategies for Biocide Potentiation

Derivatives of cinnamic acid have shown significant antifungal properties. One mechanism of action involves the inhibition of benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme unique to fungi and crucial for the metabolism of aromatic compounds. nih.gov This makes it a promising target for developing new antifungal drugs. nih.gov

Structure-activity relationship (SAR) studies on various cinnamic acid derivatives have been performed against fungi like Aspergillus niger, Aspergillus flavus, and Aspergillus terreus. conicet.gov.ar For example, esters derived from 4-chlorocinnamic acid were found to be bioactive against several Candida species, including C. albicans, C. glabrata, and C. krusei. researchgate.netnih.gov The potency of these compounds was influenced by their chemical structure; derivatives with short alkyl chains containing a heteroatom (like oxygen) or those with a terpenic substructure, such as perillyl 4-chlorocinnamate, demonstrated enhanced antifungal profiles. researchgate.netnih.gov Many of these derivatives exhibit fungicidal (killing fungi) rather than fungistatic (inhibiting fungal growth) activity, as indicated by a low minimum fungicidal concentration (MFC) to MIC ratio (MFC/MIC ≤ 4). mdpi.comnih.gov

Compound/Derivative ClassFungal StrainActivity (MIC)Reference
Cinnamic AcidAspergillus niger844 µM mdpi.com
Cinnamic AcidAspergillus terreus1.7 mM mdpi.com
Cinnamic AcidAspergillus flavus1.7 mM mdpi.com
Cinnamic AcidCandida albicans405 µM mdpi.com
Methoxyethyl 4-chlorocinnamateCandida spp.0.13 µmol/mL researchgate.netnih.gov
Perillyl 4-chlorocinnamateCandida spp.0.024 µmol/mL researchgate.netnih.gov

Antiviral Properties and Structural Correlates

The antiviral potential of substituted cinnamic acids has also been an area of investigation. While specific data on 4-fluoro-3-methylcinnamic acid is not available, studies on related structures provide valuable insights. For example, esters of substituted cinnamic acids combined with quercetin (B1663063) have been evaluated for their activity against a range of coronaviruses. nih.gov

In one study, a 3,4-methylenedioxy derivative effectively reduced the cytopathogenicity induced by the human coronavirus OC43, with a 50% effective concentration (EC50) of 2.4 µM. nih.gov Another derivative, an ester of sinapic acid, was active against both OC43 and SARS-CoV-2. nih.gov Further investigation into its mechanism suggested that it may inhibit viral endocytosis by reducing the attachment of the virus to host cells. nih.gov These findings highlight that the presence and positioning of ether groups on the cinnamic acid structure are generally associated with a better profile of antiviral activity and lower toxicity. nih.gov

Anti-tubercular Activity and Selectivity

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a major global health issue, and the cinnamoyl scaffold has been explored for developing new anti-tubercular agents. mdpi.comnih.gov Quantitative structure-activity relationship (QSAR) studies have been employed to describe the anti-tubercular activity of cinnamic acid derivatives (CADs) and to identify key molecular properties that influence their effectiveness. mdpi.comnih.gov

While specific activity for this compound is not detailed, related compounds have shown promise. 4-Coumaric acid completely inhibited Mtb H37Rv growth at a concentration of 244 µM. mdpi.com Furthermore, the transformation of trans-cinnamic acid to its cis-isomer was found to increase its bactericidal activity against multi-drug resistant Mtb by approximately 120-fold, suggesting that stereochemistry plays a critical role in its efficacy. researchgate.net Other research has focused on different fluorinated compounds, such as fluoroquinolones, which have shown significant activity against M. tuberculosis. nih.gov For instance, moxifloxacin (B1663623) and levofloxacin (B1675101) demonstrated a 90% minimum inhibitory concentration (MIC90) of 1 mg/L against Mtb strains. nih.gov

Anticancer Potential and Cellular Modalities of Action

The investigation into cinnamic acid derivatives extends to their potential as anticancer agents, with a focus on their ability to induce programmed cell death in cancer cells.

Induction of Apoptosis and Exploration of Programmed Cell Death Pathways

Research on structurally related compounds provides insight into the potential anticancer mechanisms of substituted cinnamic acids. One such compound, α-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), has been shown to inhibit the proliferation of human breast cancer cells (MCF-7, T47D, and MDA-231) in a dose- and time-dependent manner. nih.govnih.gov

ACCA was found to induce programmed cell death, or apoptosis, with minimal effect on non-tumoral cells, indicating a degree of selectivity for cancer cells. nih.govnih.gov The induction of apoptosis was correlated with an increase in the pro-apoptotic protein Bax and a higher ratio of Bax to the anti-apoptotic protein Bcl-2. nih.govnih.gov This suggests that the compound modulates the intrinsic pathway of apoptosis. Notably, ACCA was effective in cancer cells lacking a functional p53 tumor suppressor gene, indicating that its mechanism of action is independent of p53. nih.govnih.gov Furthermore, ACCA was also shown to inhibit the migration and invasion of highly metastatic MDA-231 breast cancer cells in vitro. nih.govnih.gov

CompoundCell LineObserved EffectMechanism HighlightReference
α-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA)MCF-7, T47D, MDA-231 (Breast Cancer)Decreased cell proliferation and viabilityInduction of apoptosis nih.govnih.gov
α-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA)Breast Cancer CellsIncreased apoptosisIncrease in Bax/Bcl-2 ratio nih.govnih.gov
α-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA)MDA-231 (Breast Cancer)Inhibition of cell migration and invasion- nih.govnih.gov

Investigations into the Biological Activities of this compound

Following a comprehensive review of publicly available scientific literature, it has been determined that there is insufficient specific data on the chemical compound “this compound” to generate a thorough and scientifically accurate article addressing the detailed biological activities outlined in the user's request.

The requested sections and subsections require in-depth research findings on topics such as mechanisms of cell cycle arrest, inhibition of cell migration, interference with angiogenesis, neuroprotective capacities, antidiabetic and anti-glycation activities, anti-inflammatory effects, and antioxidant mechanisms.

While extensive research exists for the broader class of cinnamic acid and its various derivatives, detailing their significant potential in areas like cancer therapy, diabetes management, and neuroprotection, these findings are not specific to the 4-fluoro-3-methyl substituted variant. nih.gov Scientific literature often highlights how minor changes in the chemical structure of cinnamic acid derivatives—such as the position and nature of substituents on the phenyl ring—can dramatically alter their biological efficacy. researchgate.net Therefore, extrapolating data from other derivatives, such as ferulic acid or caffeic acid, to this compound would be scientifically inaccurate and speculative.

Chemical suppliers list this compound as a compound available for research purposes, confirming its existence. simsonpharma.com However, this availability has not yet translated into a substantial body of published research detailing its specific biological functions and mechanisms of action in the areas of interest.

Consequently, in the absence of dedicated studies on this compound, it is not possible to provide the detailed, data-driven article as requested while adhering to the principles of scientific accuracy and strict adherence to the specified compound. Further experimental research is required to elucidate the specific biological profile of this compound.

Cholinesterase Inhibition and Modulation of Amyloid-β Protein Aggregation

Cinnamic acid and its derivatives have garnered attention in neuroprotective research, particularly for their potential role in addressing neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov Research into this class of compounds has focused on two key pathological features of Alzheimer's: the reduction in acetylcholine (B1216132) (ACh) levels and the aggregation of amyloid-β (Aβ) protein. nih.gov The therapeutic strategy of inhibiting cholinesterases—specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—aims to increase the availability of acetylcholine in the brain. nih.govmdpi.com

The structure of cinnamic acid allows for modifications that can significantly influence its biological efficacy. nih.gov Structure-activity relationship studies on cinnamic acid derivatives have revealed specific patterns regarding cholinesterase inhibition. The type and position of substituents on the phenyl ring play a crucial role in the inhibitory activity. nih.gov For instance, halogen substitutions have been shown to affect potency against both AChE and BuChE. nih.gov Studies comparing halogenated derivatives indicated that 4-chloro substitution resulted in stronger inhibition, followed by 4-bromo, and then the less potent 4-fluoro substitution. nih.gov The position of the substituent is also critical; electron-withdrawing groups are generally more effective, with substitutions at the para position showing the most effective inhibition of AChE, followed by the meta position. nih.gov

Beyond cholinesterase inhibition, certain cinnamic acid derivatives have demonstrated the ability to interfere with the aggregation of amyloid-β protein, a process central to the formation of amyloid plaques in Alzheimer's disease. nih.govmdpi.com Compounds with 4-nitro, 4-chloro, and 4-methoxy substitutions have been tested for their capacity to prevent the self-induced aggregation of Aβ peptides. nih.gov This dual-action potential—inhibiting cholinesterases and modulating Aβ aggregation—positions cinnamic acid derivatives as promising candidates for the development of multi-target-directed ligands in the management of Alzheimer's disease. nih.gov

Table 1: Structure-Activity Relationship of Cinnamic Acid Derivatives in Cholinesterase Inhibition

Substitution Feature Effect on Acetylcholinesterase (AChE) Inhibition Effect on Butyrylcholinesterase (BuChE) Inhibition
Positional Isomers Para-position substitution is most effective, followed by meta, then ortho. nih.gov Ortho-position substitution is more effective than para or meta. nih.gov
Halogen Type (at para-position) Potency order: 4-chloro > 4-bromo > 4-fluoro. nih.gov Potency order: 4-chloro > 4-bromo > 4-fluoro. nih.gov

| Other Groups | Addition of a 4-OCH₃ group increases activity. nih.gov | Addition of a 4-OCH₃ group increases activity. nih.gov |

Antiparasitic Actions Against Specific Pathogens

The therapeutic potential of cinnamic acid and its analogues extends to infectious diseases, with studies reporting a range of biological activities, including antiparasitic properties. mdpi.com While much of the research has focused on antibacterial and antifungal effects, evidence suggests that these compounds can also be effective against certain parasites. mdpi.comnih.gov

Specifically, derivatives of cinnamic acid have been identified as having potent antimalarial activity, highlighting their potential as a structural backbone for the development of new treatments against pathogens like Plasmodium. nih.gov The versatility of the cinnamic acid structure, which includes a benzene (B151609) ring, an alkene double bond, and a carboxylic acid group, allows for various chemical modifications. nih.gov These modifications can lead to derivatives with enhanced efficacy, in some cases reportedly exceeding that of standard drugs in vitro. nih.gov The nature and position of the substituents incorporated into the parent cinnamic acid structure are critical in determining the biological efficacy of the resulting derivatives. nih.gov

Phytotoxic Properties with Agronomic Relevance (e.g., against parasitic weeds)

In the field of agriculture, cinnamic acid and its derivatives are being investigated for their phytotoxic and allelopathic properties, which could be harnessed for sustainable weed management. nih.gov A key area of this research is the control of parasitic weeds, such as Cuscuta campestris (field dodder), which can cause severe crop yield losses globally. nih.govresearcher.life

A structure-activity relationship (SAR) study involving trans-cinnamic acid and 24 of its analogues was conducted to determine their inhibitory effects on the in vitro growth of Cuscuta campestris seedlings. nih.govresearchgate.net The results of this study demonstrated that specific structural modifications to the trans-cinnamic acid molecule could significantly enhance its phytotoxic activity. nih.gov Among the derivatives tested, those with halogen or trifluoromethyl substitutions on the phenyl ring showed notable increases in growth inhibition. researcher.liferesearchgate.net For example, derivatives such as trans-3-chlorocinnamic acid, trans-4-chlorocinnamic acid, trans-4-bromocinnamic acid, and trans-4-(trifluoromethyl)cinnamic acid were all more effective at inhibiting seedling growth than the parent trans-cinnamic acid. nih.gov This suggests that the presence and position of electron-withdrawing groups on the aromatic ring are key factors in the herbicidal activity of these compounds against this parasitic weed. nih.govresearchgate.net The findings provide a basis for designing more potent natural-compound-based herbicides for parasitic weed control. nih.gov

Table 2: In Vitro Growth Inhibition of Cuscuta campestris by Selected Cinnamic Acid Derivatives

Compound Substitution on Phenyl Ring Relative Activity
trans-Cinnamic acid None (Parent Compound) Base activity nih.gov
trans-2-Methylcinnamic acid 2-Methyl Less active than parent researchgate.net
trans-4-Methylcinnamic acid 4-Methyl Less active than parent researchgate.net
trans-3-Fluorocinnamic acid 3-Fluoro Similar activity to parent researchgate.net
trans-4-Fluorocinnamic acid 4-Fluoro Similar activity to parent researchgate.net
trans-3-Chlorocinnamic acid 3-Chloro Enhanced activity nih.gov
trans-4-Chlorocinnamic acid 4-Chloro Enhanced activity nih.gov
trans-4-Bromocinnamic acid 4-Bromo Enhanced activity nih.gov

Mechanistic Elucidation and Identification of Molecular and Cellular Targets

Enzymatic Targets and Inhibition Kinetics

Cinnamic acid and its derivatives are known to interact with a variety of enzymes, often exhibiting inhibitory effects. The specific substitutions on the phenyl ring play a crucial role in determining the potency and selectivity of these interactions.

While direct enzymatic inhibition data for 4-Fluoro-3-methylcinnamic acid is limited, studies on related compounds suggest potential activities. For instance, the presence of a 4-fluoro substituent on the cinnamic acid scaffold has been shown to enhance tyrosinase inhibitory activity. nih.gov Research on fluorinated or chlorinated cinnamic acid derivatives has also demonstrated significant effects on the bioactivity and selectivity of cholinesterase inhibition. nih.gov Specifically, para-substituted fluorine or chlorine compounds tend to exhibit potent activity against acetylcholinesterase (AChE) but poor activity against butyrylcholinesterase (BChE). nih.gov

Cinnamic acid derivatives have also been investigated as inhibitors of other enzymes. For example, some derivatives have been shown to inhibit lipoxygenase and trypsin. eurekaselect.com The inhibition of trypsin by cinnamic acid is a spontaneous process, forming a complex that alters the enzyme's conformation. researchgate.netunimi.it Furthermore, various cinnamic acid derivatives have demonstrated inhibitory activity against intestinal α-glucosidase, with the type and position of substituents influencing the inhibitory potency and mechanism. nih.govnih.govnih.gov While direct evidence is lacking for this compound, the known effects of other derivatives on these enzymes suggest it may also possess inhibitory capabilities. There is currently no available information regarding the effect of this compound on thromboxane (B8750289) synthetase.

Regarding histone deacetylases (HDACs), trans-cinnamic acid has been identified as an inhibitor, leading to the upregulation of acetylated histones H3 and H4. This suggests that cinnamic acid derivatives could have a role in epigenetic regulation.

The table below summarizes the inhibitory activities of various cinnamic acid derivatives against a range of enzymatic targets, providing a comparative context for the potential activity of this compound.

Compound/DerivativeTarget EnzymeObserved EffectIC50 ValueReference
Cinnamic acid derivative with 4-fluoro substituentTyrosinaseEnhanced inhibitionNot specified nih.gov
Para-substituted fluoro-cinnamic acid derivativeAcetylcholinesterase (AChE)Potent inhibitionNot specified nih.gov
Para-substituted fluoro-cinnamic acid derivativeButyrylcholinesterase (BChE)Poor inhibitionNot specified nih.gov
Phenoxyphenyl cinnamic acid derivativeLipoxygenase (LOX)High inhibition6 μΜ eurekaselect.com
Cinnamic acidTrypsinInhibitionNot specified researchgate.netunimi.it
Caffeic acidIntestinal maltaseMixed-inhibition0.74 +/- 0.01 mM nih.gov
Ferulic acidIntestinal maltaseMixed-inhibition0.79 +/- 0.04 mM nih.gov
Isoferulic acidIntestinal maltaseMixed-inhibition0.76 +/- 0.03 mM nih.gov
Ferulic acidIntestinal sucraseMixed-type inhibition0.45 +/- 0.01 mM nih.gov
Isoferulic acidIntestinal sucraseMixed-type inhibition0.45 +/- 0.01 mM nih.gov
4-Methoxy-trans-cinnamic acidα-glucosidaseNoncompetitive inhibitionNot specified nih.gov
4-Methoxy-trans-cinnamic acid ethyl esterα-glucosidaseCompetitive inhibitionNot specified nih.gov

Receptor-Mediated Interactions

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, is a G protein-coupled receptor that is a target for niacin and other endogenous hydroxycarboxylic acids. nih.gov While direct interaction of this compound with HCAR2 has not been reported, the structural similarities to known ligands suggest a potential for interaction. The activation of HCAR2 is known to be influenced by the structure of the ligand, and further studies would be needed to determine if this compound can act as an agonist or antagonist for this receptor.

Interactions with Key Biomolecules: Proteins and Nucleic Acids

The interaction of cinnamic acid derivatives with proteins is a key aspect of their biological activity. As discussed in the enzymatic targets section, these compounds can bind to the active sites of enzymes, leading to inhibition. The binding is often non-covalent, involving hydrophobic interactions and hydrogen bonds, which can alter the protein's conformation and function. unimi.it

Regarding nucleic acids, some studies on cinnamic acid have shown that it can induce DNA damage, which may contribute to its anticancer effects. nih.gov However, specific details on the non-clinical interactions of this compound with proteins and nucleic acids are not currently available in the literature.

Modulation of Key Signaling Pathways

Cinnamic acid and its derivatives have been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and metabolism.

TNFα/TNF1 pathway: Certain cinnamic acid derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines, including TNF-α. nih.govresearchgate.netresearchgate.net For example, 3,4,5-Trihydroxycinnamic acid has been shown to reduce the secretion and mRNA expression of various inflammatory molecules in TNF-α/IFN-γ-stimulated human keratinocytes. nih.gov This suggests a potential anti-inflammatory role for cinnamic acid derivatives through the modulation of the TNF-α signaling pathway.

Mitochondrial apoptotic cascades: Some cinnamic acid derivatives have been reported to induce apoptosis in cancer cells. nih.gov This process can be mediated through the mitochondrial pathway, involving the regulation of pro-apoptotic and anti-apoptotic proteins.

Insulin (B600854) signaling: Cinnamic acid derivatives have been investigated for their potential antidiabetic properties, which may be mediated through the modulation of the insulin signaling pathway. mdpi.com Studies have shown that certain derivatives can enhance glucose uptake in adipocytes, suggesting an improvement in insulin sensitivity. pharmacologyeducation.org

Regulation of Cell Cycle Regulators

Cinnamic acid derivatives have been shown to induce cell cycle arrest in various cancer cell lines. nih.goveurekaselect.comresearchgate.net This effect is often associated with the modulation of key cell cycle regulatory proteins.

p53/p21 pathway: Some cinnamic acid derivatives have been found to upregulate the expression of p21, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest. unimi.it The induction of p21 can be dependent or independent of the tumor suppressor protein p53. In some melanoma cells, cinnamic acid has been observed to decrease the levels of p53 and phospho-p53, suggesting that its effects on the cell cycle are not directly mediated by an increase in p53 activity in this context. nih.gov

There is currently no information available regarding the specific effects of this compound on the cell cycle regulator p54.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Influence of Halogenation (Specifically Fluorine) on Biological Activity and Selectivity

The introduction of halogen atoms, particularly fluorine, onto the phenyl ring of cinnamic acid derivatives has a pronounced effect on their biological activity and selectivity. Halogenation can alter the molecule's lipophilicity, electronic properties, and metabolic stability, thereby influencing its interaction with biological targets.

Research has shown that the position of the halogen substituent is critical. For instance, in a series of cinnamic acid derivatives evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, the position of fluorine or chlorine substitution significantly impacted bioactivity and selectivity. nih.gov Compounds with a para-substituted fluorine or chlorine atom generally exhibited potent activity against AChE and weak activity against BChE. nih.gov Conversely, ortho-substituted analogues tended to show the opposite effect, indicating that the substitution pattern dictates the selectivity for different cholinesterase enzymes. nih.gov

In the context of antimicrobial activity, fluorine substitution has also proven beneficial. A study on styryl oxadiazoles derived from cinnamic acid found that a compound with a 4-fluoro phenyl ring substitution was the most active against Mycobacterium tuberculosis, suggesting that fluoro substitution is favorable for anti-tuberculosis activity. nih.gov

Table 1: Effect of Halogen Substitution Position on Cholinesterase Inhibition

Substitution PositionTarget Enzyme SelectivityBiological Activity
para-Fluoro/ChloroAcetylcholinesterase (AChE)Potent AChE inhibition, poor BChE inhibition
ortho-Fluoro/ChloroButyrylcholinesterase (BChE)Potent BChE inhibition, poor AChE inhibition

Impact of Methyl Group Position and Stereochemical Configuration (trans/cis) on Efficacy

The position of the methyl group on the aromatic ring of 4-Fluoro-3-methylcinnamic acid is a key determinant of its efficacy. SAR studies on various cinnamic acid analogs reveal that the location of alkyl substituents can either enhance or diminish biological activity. For example, a study on the growth inhibition of the parasitic weed Cuscuta campestris found that an ortho-methylated trans-cinnamic acid derivative showed decreased inhibitory activity compared to the unsubstituted parent compound. nih.gov In contrast, para-methylation did not lead to a significant change in activity. nih.gov

The stereochemical configuration of the acrylic acid side chain, existing as either trans (E) or cis (Z) isomers, is also fundamentally important. nih.govnih.gov The trans isomer is generally the more stable and common form found in nature. nih.govacs.orgbiorxiv.org However, the cis isomer has been shown to possess distinct and sometimes more potent biological activities. For some applications, the cis-stereochemistry is apparently necessary for high inhibitory activity. researchgate.net The rigid double bond in the acrylic acid side chain means that these two isomers have different three-dimensional shapes, which governs their interaction with specific biological targets. nih.gov

Effects of Aromatic Substitutions and their Electronic Properties on Bioactivity

The bioactivity of cinnamic acid derivatives is heavily influenced by the nature and position of substituents on the aromatic ring, which modulate the molecule's electronic properties.

Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as nitro (NO₂), cyano (CN), or carboxylic acid (COOH) groups, on the phenyl ring often enhances biological activity.

Antitubercular Activity: The introduction of an EWG generally improves activity. nih.gov A derivative with a carboxylic acid group at the para position exhibited potent anti-TB activity, significantly greater than cinnamic acid itself. nih.gov

Antifungal Activity: The presence of an EWG on the phenyl ring has been shown to enhance antifungal properties. nih.gov

Cytotoxicity: In studies on cancer cell lines, the selectivity of cytotoxic effects was notably increased when EWGs like a cyano group were present on the aromatic rings of cinnamic acid derivatives. nih.govbenthamdirect.com

Electron-Donating Groups (EDGs): The impact of EDGs, such as methoxyl (-OCH₃) or hydroxyl (-OH) groups, can be more varied.

Antimicrobial Activity: Compounds with EDGs on the phenyl ring did not display significant anti-TB activity in some studies. nih.gov

Antidiabetic and Anticancer Activity: Conversely, the presence of a methoxy group, particularly at the para position of the benzene (B151609) ring, has been highlighted as crucial for enhancing antidiabetic and anticancer activities. mdpi.com Methoxylated derivatives often exhibit higher biological activity than their corresponding hydroxy-derivatives. mdpi.com

Hepatoprotective Activity: Compounds with a methoxy group at the meta or para position were found to be among the most active in a model of acute liver damage. jocpr.com

A QSAR analysis performed on a series of cinnamic acid analogues as Epidermal Growth Factor Receptor (EGFR) inhibitors confirmed that the electronic properties of these compounds are the governing factors of their activity. researchgate.net

Table 2: Influence of Aromatic Substituent Electronic Properties on Bioactivity

Substituent TypeExample GroupsGeneral Effect on BioactivitySpecific Examples of Enhanced Activity
Electron-Withdrawing-NO₂, -CN, -COOHGenerally enhances activityAntitubercular, Antifungal, Anticancer
Electron-Donating-OCH₃, -OH, -CH₃Varied; can enhance or decrease activityAntidiabetic, Anticancer, Hepatoprotective

Contributions of the Acrylic Acid Side Chain to Overall Pharmacological Profiles

The acrylic acid side chain is a critical pharmacophore of the cinnamic acid scaffold, and its modification is a key strategy for altering biological activity. nih.govresearchgate.net This part of the molecule consists of a carboxylic acid functional group and an alkene double bond, both of which are amenable to chemical modification. nih.gov

The integrity and functionality of this side chain are essential for various pharmacological effects. Studies have shown that modifications to this chain directly impact the biological activity of the compounds. nih.gov For example, the addition of halogen atoms to the side chain's double bond can cause a remarkable increase in the growth-inhibitory effect against microbes. jocpr.com

Furthermore, converting the carboxylic acid to other functional groups, such as esters or amides, has yielded compounds with significant therapeutic potential.

Cholinesterase Inhibition: A series of cinnamic acid derivatives containing a tertiary amine side chain exhibited moderate to potent activity in AChE inhibition, whereas the parent compounds lacking this moiety had poor inhibitory activity. nih.gov

Anticancer Activity: The methyl ester derivative of trans-cinnamic acid was found to be the most active compound in inhibiting the growth of C. campestris. nih.gov

Antioxidant and Hypolipidemic Activities: Amidation of the carboxylic acid group of various cinnamic acids with moieties like morpholine has produced derivatives with considerable antioxidant and hypolipidemic actions. nih.gov

The olefinic bond within the side chain also contributes to the antioxidant properties of some derivatives by helping to stabilize phenoxy radicals through delocalization. mdpi.com

SAR of Dimeric and Conjugated Analogues for Enhanced Activity

To enhance biological activity and explore new mechanisms of action, researchers have synthesized dimeric and conjugated analogues of cinnamic acid. This involves linking the cinnamic acid scaffold to other molecules or creating larger structures based on the cinnamic acid motif.

The strategy of conjugation has been employed to improve the efficacy of cinnamic acid derivatives. For instance, zinc and indium tetra cinnamic acid phthalocyanine complexes were synthesized and covalently linked to amino-functionalized magnetic nanoparticles. nih.gov This conjugation aims to combine the properties of cinnamic acid with the functionalities of other chemical entities for targeted applications.

Hybrid molecules have also been developed. The synthesis of hybrids combining harmicine (a β-carboline alkaloid) and cinnamic acid has been explored for potential anticancer effects. nih.gov Similarly, conjugating cinnamic acid derivatives to other bioactive scaffolds, such as hydroxypropyl chitosan, has been investigated to create novel materials with enhanced antibiofilm activity.

Amide coupling is a common strategy to create conjugated derivatives. A series of piperoniloyl and cinnamoyl-based amides were synthesized and assayed against colorectal cancer cells, with several compounds displaying significant antiproliferative activity. researchgate.net These studies demonstrate that creating larger, more complex molecules based on the cinnamic acid structure is a viable approach to developing agents with enhanced or novel pharmacological profiles.

Advanced Analytical Methodologies for Research on Cinnamic Acid Derivatives

Spectroscopic Characterization Techniques (e.g., High-Resolution Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy)

Spectroscopic techniques are fundamental for the structural elucidation and characterization of cinnamic acid derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy is utilized to study the electronic transitions within the molecule and is particularly useful for compounds with conjugated systems like cinnamic acids. The UV-Vis spectrum of a cinnamic acid derivative will exhibit characteristic absorption maxima (λmax). For instance, trans-cinnamic acid has a maximum absorbance at 270 nm, while the cis-isomer absorbs at 262 nm. researchgate.net The specific substitution pattern on the phenyl ring of 4-fluoro-3-methylcinnamic acid would be expected to cause a bathochromic or hypsochromic shift in these values. The antioxidant activity of cinnamic acid derivatives can also be evaluated using UV-Vis spectroscopy through assays such as the DPPH assay, where a decrease in absorbance at a specific wavelength indicates radical scavenging activity. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy is employed to identify the functional groups present in a molecule. The FT-IR spectrum of a cinnamic acid derivative would be expected to show characteristic absorption bands. For cinnamic acid, prominent peaks include those for the C=O stretching vibrations of the carbonyl group in the carboxylic acid at approximately 1680 cm⁻¹, the alkene C=C stretching at about 1630 cm⁻¹, and broad overlapping bands from O-H and C-H stretching vibrations from approximately 3400 to 2300 cm⁻¹. docbrown.info The presence of the fluorine atom and methyl group in this compound would lead to additional characteristic peaks.

Table 1: Spectroscopic Data for Related Cinnamic Acid Derivatives

Technique Compound Key Observations
¹³C NMR 4-Fluorocinnamic Acid Aromatic carbons show coupling with the fluorine atom. chegg.com
UV-Vis trans-Cinnamic Acid λmax at 270 nm. researchgate.net
UV-Vis cis-Cinnamic Acid λmax at 262 nm. researchgate.net
FT-IR Cinnamic Acid C=O stretch (~1680 cm⁻¹), C=C stretch (~1630 cm⁻¹), broad O-H/C-H stretch (3400-2300 cm⁻¹). docbrown.info

Advanced Chromatographic and Mass Spectrometric Techniques for Separation and Characterization (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS))

Chromatographic and mass spectrometric techniques are indispensable for the separation, identification, and quantification of cinnamic acid derivatives and their metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Cinnamic acids often require derivatization, such as trimethylsilylation, to increase their volatility for GC-MS analysis. nist.gov The mass spectrum provides a molecular fingerprint, with characteristic fragmentation patterns that aid in structural identification. A predicted GC-MS spectrum for non-derivatized trans-cinnamic acid shows a molecular ion peak and various fragment ions that are indicative of its structure. hmdb.ca

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of cinnamic acid derivatives in various matrices. shimadzu.com Reversed-phase HPLC with a C18 column is commonly employed, using a mobile phase gradient of an organic solvent (like acetonitrile (B52724) or methanol) and acidified water. cabidigitallibrary.org Detection is often performed using a UV detector at a wavelength corresponding to the compound's maximum absorbance. cabidigitallibrary.org The retention time is a characteristic property that aids in the identification of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. ca.gov This technique is particularly useful for analyzing complex mixtures and for metabolite identification. nih.gov After chromatographic separation, the compound is ionized (e.g., by electrospray ionization) and subjected to multiple stages of mass analysis. d-nb.info Specific precursor-to-product ion transitions can be monitored in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity for quantification. shimadzu.com

Table 2: Chromatographic and Mass Spectrometric Methods for Cinnamic Acid Derivatives

Technique Application Key Methodological Aspects
GC-MS Analysis of volatile derivatives Often requires derivatization (e.g., silylation). nist.gov
HPLC Separation and quantification Commonly uses reversed-phase C18 columns with UV detection. cabidigitallibrary.org
LC-MS/MS High-sensitivity analysis and metabolite identification Employs techniques like ESI and MRM for selective detection. ca.govshimadzu.com

In Vitro Enzyme Activity and Kinetic Assays for Biological Mechanism Studies

To understand the biological mechanisms of action of this compound, in vitro enzyme assays are crucial. These assays can determine if the compound inhibits or activates specific enzymes and can provide insights into the kinetics of this interaction. Cinnamic acid derivatives have been investigated for their inhibitory effects on various enzymes. researchgate.net For example, machine-learning and structure-based virtual screening have been used to identify cinnamic acid derivatives as potential inhibitors of Leishmania major dihydrofolate reductase-thymidylate synthase (DHFR-TS), with subsequent in vitro assays confirming inhibitory activity with IC₅₀ values in the micromolar range. nih.govresearchgate.net The presence of a fluorine atom in a molecule can significantly influence its interaction with enzymes, potentially leading to potent and irreversible inhibition.

Cell-Based and Biochemical Assays for Elucidating Cellular Effects (e.g., Flow Cytometry for cell cycle and apoptosis, Immunoblotting for protein expression, Comet Assay for DNA damage)

Cell-based and biochemical assays are essential for investigating the cellular effects of this compound.

Flow Cytometry can be used to analyze the effects of the compound on the cell cycle and to quantify apoptosis. Cinnamic acid has been shown to induce a decrease in the percentage of cells in the S phase and an increase in the population of hypodiploid cells, indicative of apoptosis. nih.gov

Immunoblotting (Western Blotting) allows for the detection and quantification of specific proteins, providing insights into the signaling pathways affected by the compound. For instance, ferulic acid, a hydroxycinnamic acid, has been shown to modulate the expression of proteins involved in apoptosis, such as caspases, Bcl-2, and Bax. nih.gov Synthetic derivatives of cinnamic acids have been observed to upregulate p21, a protein involved in cell cycle arrest and apoptosis. unimi.it

Comet Assay is a sensitive method for detecting DNA damage at the level of individual cells. Cinnamic acid has been shown to induce DNA damage, which can lead to the induction of nuclear aberrations and subsequent apoptosis. researchgate.net

Table 3: Cell-Based and Biochemical Assays for Cinnamic Acid Derivatives

Assay Purpose Example Finding for Cinnamic Acid/Derivatives
Flow Cytometry Cell cycle and apoptosis analysis Induction of apoptosis and cell cycle arrest. nih.gov
Immunoblotting Protein expression analysis Modulation of apoptosis-related proteins (e.g., caspases, p21). nih.govunimi.it
Comet Assay DNA damage detection Induction of DNA damage leading to apoptosis. researchgate.net

Biomacromolecule-Assisted Screening Platforms for Reaction Discovery and Optimization

Biomacromolecule-assisted screening represents a high-throughput approach for discovering new chemical reactions and optimizing catalysts. nih.gov Enzymes, antibodies, and nucleic acids can be used as chiral sensors to provide a readout on the products of a reaction, facilitating the rapid screening of numerous reaction conditions. nih.gov These methods often rely on colorimetric or fluorometric readouts. nih.gov While there is no specific literature detailing the use of these platforms with this compound, this methodology could be applied to discover new reactions involving this compound or to optimize its synthesis. For instance, enzymes could be used to screen for novel biocatalytic transformations of this compound.

Potential Applications in Chemical Biology, Pharmaceutical Sciences, and Agrochemicals

Design and Synthesis of Novel Bioactive Compounds and Pharmacological Tools

As a substituted cinnamic acid, 4-fluoro-3-methylcinnamic acid serves as a valuable scaffold in medicinal chemistry. The core structure can be modified to create a diverse library of compounds for biological screening. The fluorine atom can enhance metabolic stability and binding affinity of a molecule to its target, while the methyl group provides a point for further structural variation. The carboxylic acid group is readily converted into esters, amides, or other functional groups, allowing for its conjugation to other molecules to create novel bioactive agents or pharmacological probes for studying biological systems.

Application in Early-Stage Drug Discovery and Development of Lead Compounds

In the realm of drug discovery, compounds like this compound are considered building blocks. They are utilized in the initial "hit-to-lead" phase, where an initial compound with some desired biological activity (a "hit") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a "lead" compound. The specific combination of fluoro and methyl groups on the phenyl ring of this cinnamic acid derivative offers a unique substitution pattern that can be explored to understand the structure-activity relationships (SAR) of a potential drug candidate.

Role as Modulators in Biological Systems and Biochemical Pathways

While specific studies on this compound are not extensively documented in publicly accessible literature, the broader class of cinnamic acid derivatives is known to interact with various biological pathways. They have been investigated for their potential to modulate enzyme activity and cellular signaling processes. The electronic properties conferred by the fluorine atom in this compound could influence its interaction with biological targets, potentially leading to the modulation of specific biochemical pathways. However, without dedicated research, its precise role as a biological modulator remains speculative.

Utility as Synthetic Intermediates in the Construction of Complex Organic Molecules

The most documented and practical application of this compound is its role as a synthetic intermediate. Organic chemists utilize such compounds as starting materials for multi-step syntheses. The double bond in the cinnamic acid structure can undergo various chemical reactions, such as addition or cycloaddition reactions, to build molecular complexity. The substituted phenyl ring can be further functionalized or incorporated into larger, more complex molecular architectures that are of interest in materials science and pharmaceutical development.

Agronomic Applications, Specifically as Herbicidal Agents

Cinnamic acid and its derivatives have been explored for their allelopathic properties, which include the ability to inhibit the growth of other plants. This makes them candidates for the development of novel herbicides. The specific substitution pattern of this compound could potentially confer herbicidal activity. However, there is a lack of specific studies or patents in the public domain that confirm or detail the use of this particular compound as an effective herbicidal agent. Further research would be necessary to validate this potential application.

Future Research Directions and Unaddressed Challenges

Comprehensive Mechanistic Delineation at the Atomic and Molecular Level

A fundamental and pressing challenge is the elucidation of the precise molecular mechanisms through which 4-Fluoro-3-methylcinnamic acid exerts its biological effects. While its structural similarity to other cinnamic acid derivatives suggests potential interactions with various biological targets, a detailed understanding at the atomic level is currently lacking. Future research must prioritize the identification and validation of its direct molecular targets. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be instrumental in visualizing the binding modes and specific molecular interactions between this compound and its target proteins. This will provide invaluable insights into the structure-activity relationships and the role of the fluoro and methyl substitutions in target engagement. Furthermore, a comprehensive investigation of its impact on downstream signaling pathways and cellular processes is essential to build a complete picture of its mechanism of action.

Exploration of Novel and Sustainable Synthetic Routes and Biocatalytic Pathways

The advancement of this compound from a laboratory curiosity to a viable therapeutic lead is contingent upon the development of efficient, scalable, and sustainable synthetic methodologies. While classical organic synthesis approaches can provide access to this compound, there is a significant opportunity to explore novel synthetic strategies that offer improved yields, reduced environmental impact, and greater cost-effectiveness. The exploration of biocatalytic pathways, leveraging the specificity and efficiency of enzymes, presents a particularly attractive avenue for green synthesis. Directed evolution and enzyme engineering could be employed to develop bespoke biocatalysts for the stereoselective synthesis of this compound and its derivatives. Such advancements will be crucial for the generation of sufficient quantities of the compound for extensive preclinical and clinical evaluation.

Advanced Computational Modeling for Predictive Biology and Rational Design of Derivatives

The integration of advanced computational modeling and simulation techniques will be a cornerstone of future research on this compound. In silico approaches, such as molecular docking and molecular dynamics simulations, can be employed to predict potential biological targets and to refine our understanding of its binding interactions at an atomic level. These computational tools can also guide the rational design of novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. By systematically exploring the effects of different substitutions on the cinnamic acid scaffold, it will be possible to generate a focused library of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. Furthermore, quantitative structure-activity relationship (QSAR) studies can be utilized to build predictive models that correlate the structural features of these derivatives with their biological activity.

Identification of Emerging Biological Targets and Novel Therapeutic Avenues

While the known pharmacological activities of cinnamic acid derivatives provide a starting point, a key future direction will be the identification of novel biological targets and therapeutic applications for this compound. High-throughput screening campaigns against diverse target classes, including enzymes, receptors, and ion channels, could reveal unexpected biological activities. Given the role of inflammation in a wide range of diseases, exploring its potential as a modulator of novel inflammatory targets is a particularly promising avenue. Furthermore, investigating its efficacy in disease models where overcoming drug resistance is a major challenge, such as in certain cancers, could open up new therapeutic possibilities. The unique electronic properties conferred by the fluorine atom may enable interactions with targets that are not effectively modulated by other cinnamic acid derivatives.

Q & A

Basic: What are the common synthetic routes for preparing 4-fluoro-3-methylcinnamic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves fluorination of a pre-functionalized cinnamic acid precursor. For example:

  • Friedel-Crafts acylation followed by direct fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
  • Suzuki-Miyaura coupling of a fluorinated arylboronic acid with a methyl-substituted acrylic acid derivative, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

Key Variables:

  • Temperature : Higher temperatures (>80°C) accelerate fluorination but risk side reactions (e.g., decarboxylation).
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance fluorinating agent activity but may complicate purification.

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